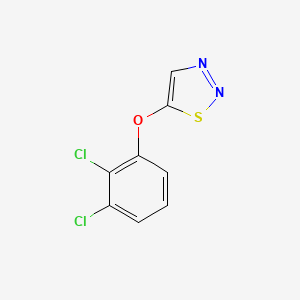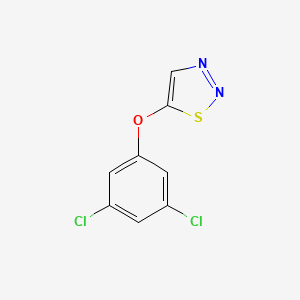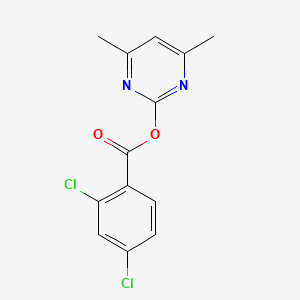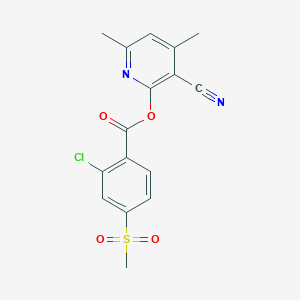![molecular formula C16H18N2O2 B3035882 (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione CAS No. 338762-04-2](/img/structure/B3035882.png)
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Overview
Description
The compound (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione is a quinolinone derivative, which is a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The structure of quinolinones typically includes a quinoline core, which can be modified to produce various derivatives with different properties and activities.
Synthesis Analysis
The synthesis of quinolinone derivatives can be complex, involving multiple steps and various reagents. In the case of the compound , a similar compound, E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, has been synthesized through a process that includes electrophilic substitution reactions. This process can lead to the formation of various heterocyclic substituents at position-3 of the quinolinone core .
Molecular Structure Analysis
Quinolinone derivatives can exhibit a range of molecular structures, including non-coplanar arrangements. The exact molecular structure of this compound is not detailed in the provided papers, but related compounds have been characterized by single-crystal analysis, revealing details such as crystal structure and space group .
Chemical Reactions Analysis
The reactivity of quinolinone derivatives can vary significantly depending on the substituents present on the quinoline core. For instance, the related compound mentioned in paper can undergo reactions with various nucleophilic reagents, leading to the formation of novel quinolinones with different heterocyclic substituents. These reactions can include electrophilic substitution and heterocyclization with active methylene esters .
Physical and Chemical Properties Analysis
Quinolinone derivatives can possess unique physical and chemical properties, such as glass-transition temperatures and electron mobilities, which can make them suitable for applications in organic electronics. For example, some dibenzothiophene derivatives containing quinoxaline moieties, which are structurally related to quinolinones, have been used as electron-transport materials in organic light-emitting devices due to their high electron mobilities and amorphous nature .
Scientific Research Applications
Synthesis and Cytotoxic Activity
The compound has been studied for its potential in the synthesis of cytotoxic agents. For instance, derivatives of benzo[b][1,6]naphthyridines, structurally related to (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione, have shown promising results in inhibiting growth in various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells (Deady et al., 2003).
Role in Heterocyclic Chemistry
This compound is significant in the field of heterocyclic chemistry. It has been used in the synthesis of various heterocyclic systems, demonstrating its versatility as a reagent for creating complex molecular structures. For example, it has been involved in the synthesis of fused 3-aminopyranones, quinolizin-4-ones, and pyrimidin-4-ones (Soršak et al., 1998).
Application in Spiro-Imidazolidine Systems
The compound plays a crucial role in the synthesis of spiro-imidazolidine systems, which are important in medicinal chemistry. The reaction between derivatives of this compound and isocyanates has led to the creation of N3-monosubstituted and N1,N3-disubstituted derivatives of (±)-2R*,11bS*-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrospiro[benzo[a]quinolizin-2,5′-imidazolidine]-2′,4′-dione systems (Menéndez & Söllhuber, 1991).
Exploration in Molecular Design
The compound's derivatives are explored in molecular design for the synthesis of diverse heterocyclic structures. It has been used in reactions with various nucleophiles to form compounds like heteroarylaminomethylenemalonates, which can cyclize into fused azino- or azolopyrimidinones, contributing to the development of new molecular entities with potential pharmaceutical applications (Kušar et al., 1996).
Potential in Amnesia-Reversal Activity
Research has explored the potential of cyclic imides, closely related to this compound, in reversing amnesia. Some derivatives have shown the ability to reverse electroconvulsive shock-induced amnesia in mice, indicating their potential in treating cognitive disorders (Butler et al., 1987).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing their activity and leading to various biological effects .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their activity . This interaction can result in the inhibition or enhancement of the target’s function, depending on the nature of the target and the specific biochemical context .
Biochemical Pathways
These effects can result in changes in cellular processes such as metabolism, signal transduction, and gene expression .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound’s interaction with its targets leads to changes in cellular processes, potentially resulting in various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by the specific biological environment within the body, including factors such as the presence of other drugs, the individual’s genetic makeup, and various physiological conditions .
Biochemical Analysis
Biochemical Properties
The compound (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione has been identified as a potential inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme involved in the catabolism of tyrosine, a crucial amino acid. The inhibition of HPPD can lead to significant changes in the biochemical pathways involving tyrosine .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with HPPD. By inhibiting HPPD, this compound can potentially disrupt the normal metabolic processes involving tyrosine. This can lead to alterations in cell signaling pathways, changes in gene expression, and modifications in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of HPPD, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition, thereby affecting the overall biochemical processes within the cell .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits potent inhibitory activity against HPPD .
Metabolic Pathways
This compound interacts with the metabolic pathway involving the catabolism of tyrosine. It inhibits the enzyme HPPD, which plays a crucial role in this pathway .
properties
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)10-13-15(19)9-14-12-6-4-3-5-11(12)7-8-18(14)16(13)20/h3-6,10,14H,7-9H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNDIZGRRIFIKK-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3035808.png)

![4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3035812.png)
![4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B3035813.png)
![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035815.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3035818.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)
![[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B3035822.png)